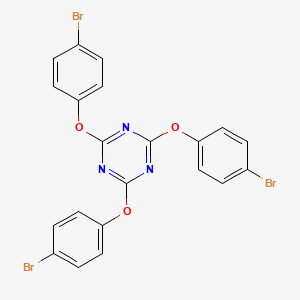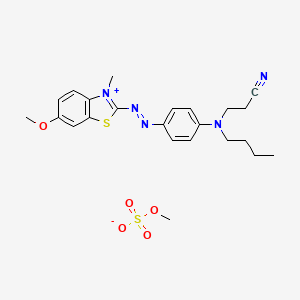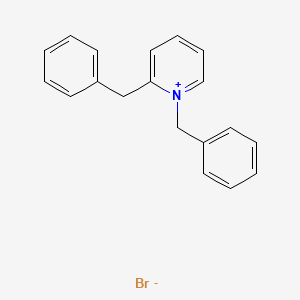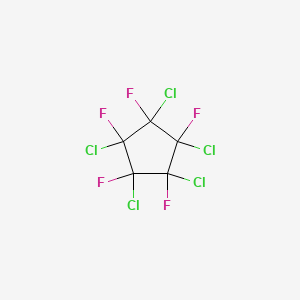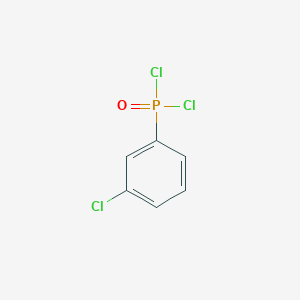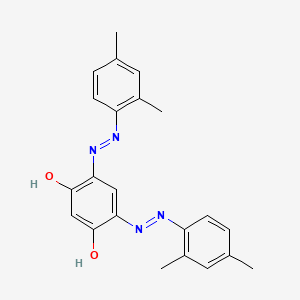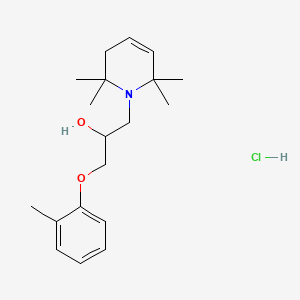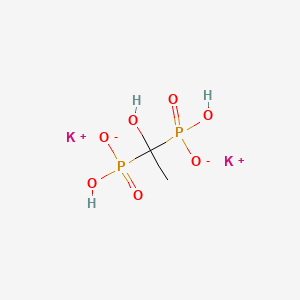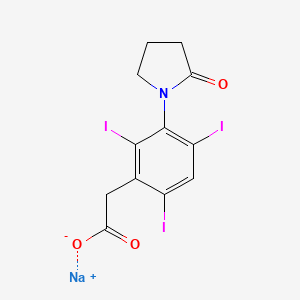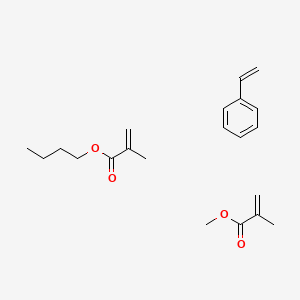
Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylprop-2-enoate: , methyl 2-methylprop-2-enoate , and styrene are organic compounds that belong to the family of acrylates and vinyl compounds. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate are esters of methacrylic acid, while styrene is a derivative of benzene. These compounds are known for their ability to undergo polymerization, making them essential in the production of polymers and copolymers.
Vorbereitungsmethoden
Butyl 2-methylprop-2-enoate: is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation .
Methyl 2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. This reaction also uses an acid catalyst and is followed by purification through distillation .
Styrene: is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C) to produce styrene and hydrogen .
Analyse Chemischer Reaktionen
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: Both compounds can undergo free radical polymerization to form poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA), respectively.
Styrene: undergoes several types of reactions, including:
Wissenschaftliche Forschungsanwendungen
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are used in the production of various polymers and copolymers. These materials are utilized in:
Coatings and Adhesives: Due to their excellent film-forming properties.
Medical Applications: Such as in the production of bone cements and dental materials.
Styrene: is used in:
Wirkmechanismus
The mechanism of action for these compounds primarily involves their ability to undergo polymerization. The vinyl groups in butyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and styrene allow them to form long polymer chains through free radical polymerization. This process involves the initiation, propagation, and termination steps, where free radicals react with the monomers to form polymers .
Vergleich Mit ähnlichen Verbindungen
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are similar to other methacrylate esters such as ethyl methacrylate and 2-ethylhexyl methacrylate. These compounds share similar polymerization properties but differ in their physical properties and applications .
Styrene: is similar to other vinyl compounds such as vinyl acetate and vinyl chloride. While all these compounds can undergo polymerization, styrene is unique due to its aromatic structure, which imparts different physical and chemical properties to the resulting polymers .
Similar Compounds
- Ethyl methacrylate
- 2-Ethylhexyl methacrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar reactivity and applications but differ in their specific properties and uses .
Eigenschaften
CAS-Nummer |
26634-89-9 |
|---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2-3H3 |
InChI-Schlüssel |
SNAIGXGUYXIILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
26634-89-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


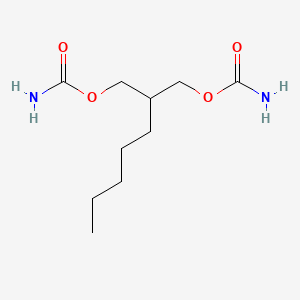
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
